3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d]oxazole core, which is known for its diverse biological activities, and a pyrazin-2-yloxy moiety, which contributes to its chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzo[d]oxazole Core: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions to form the benzo[d]oxazole ring.
Introduction of the Sulfonyl Group: The benzo[d]oxazole intermediate is then reacted with a sulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Attachment of the Piperidine Ring: The sulfonylated benzo[d]oxazole is further reacted with a piperidine derivative, which has been pre-functionalized with a pyrazin-2-yloxy group, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can be compared with other similar compounds, such as:
Benzo[d]oxazole Derivatives: These compounds share the benzo[d]oxazole core and exhibit similar biological activities, but differ in their substituents and overall structure.
Pyrazin-2-yloxy Derivatives: These compounds contain the pyrazin-2-yloxy moiety and are studied for their unique chemical reactivity and potential therapeutic applications.
Piperidine Derivatives: These compounds feature the piperidine ring and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its combination of these structural elements, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-5-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-20-14-9-13(4-5-15(14)26-17(20)22)27(23,24)21-8-2-3-12(11-21)25-16-10-18-6-7-19-16/h4-7,9-10,12H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEOXNRXMLJOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=NC=CN=C4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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